3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID
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Overview
Description
3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound with a unique structure that includes a cyclododecathiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves multiple steps, including the formation of the cyclododecathiophene core and subsequent functionalization. Common synthetic routes may involve the use of organometallic reagents and catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. Reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective and environmentally friendly practices. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclododecathiophene Derivatives: Compounds with similar core structures but different functional groups.
Thiophene-Based Compounds: Molecules containing thiophene rings with various substitutions.
Uniqueness
3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is unique due to its specific combination of functional groups and the cyclododecathiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H33NO5S |
---|---|
Molecular Weight |
423.6g/mol |
IUPAC Name |
4-oxo-4-[(3-propan-2-yloxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C22H33NO5S/c1-15(2)28-22(27)20-16-11-9-7-5-3-4-6-8-10-12-17(16)29-21(20)23-18(24)13-14-19(25)26/h15H,3-14H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
HGTNIVXEYNLVSS-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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